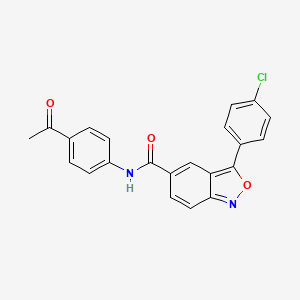
9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide is a synthetic organic compound that belongs to the class of acridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Chlorine and Fluorine Substituents: Halogenation reactions using reagents such as chlorine and fluorine sources.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction with suitable amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can be performed to introduce different halogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine gas, fluorine gas, N-chlorosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce different halogenated compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
Acridine derivatives are known for their potential as DNA intercalators, which can be useful in studying DNA-protein interactions.
Medicine
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide may involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through pathways involving DNA intercalation, inhibition of enzyme activity, or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- 9-chloroacridine
- N-(3-chloro-4-fluorophenyl)acridine
- 5,6,7,8-tetrahydroacridine derivatives
Uniqueness
The unique combination of chlorine and fluorine substituents, along with the tetrahydroacridine core, may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
896630-66-3 |
|---|---|
Molecular Formula |
C20H15Cl2FN2O |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
9-chloro-N-(3-chloro-4-fluorophenyl)-5,6,7,8-tetrahydroacridine-3-carboxamide |
InChI |
InChI=1S/C20H15Cl2FN2O/c21-15-10-12(6-8-16(15)23)24-20(26)11-5-7-14-18(9-11)25-17-4-2-1-3-13(17)19(14)22/h5-10H,1-4H2,(H,24,26) |
InChI Key |
IDTAGIQGSIDBHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=C2C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(5-phenylfuran-2-yl)propanamide](/img/structure/B11450462.png)

![N-{[4-(2,5-Dimethylphenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B11450466.png)
![Propan-2-yl 4-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450472.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450479.png)
![5-benzylsulfanyl-4-(4-ethoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11450493.png)
![3-Ethyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B11450496.png)
![6-benzyl-3-[(2-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450502.png)
![7-methyl-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11450509.png)
![1-Amino-N-(3-chlorophenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide](/img/structure/B11450514.png)
![1-{6-[(4-Bromophenyl)sulfanyl]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B11450526.png)
![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11450535.png)
![4,4-dimethyl-N-prop-2-enyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11450556.png)

